Cas no 2098159-87-4 ((2E)-3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid)

(2E)-3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid is a synthetic organic compound featuring a pyrazole core substituted with a 3-phenylpropyl group and an α,β-unsaturated carboxylic acid moiety. This structure imparts potential reactivity as a Michael acceptor and suggests utility in medicinal chemistry or as an intermediate in heterocyclic synthesis. The conjugated system may enhance binding affinity in biological applications, while the carboxylic acid group allows for further derivatization or salt formation. Its well-defined stereochemistry (E-configuration) ensures consistent reactivity in synthetic pathways. The compound’s modular design offers flexibility for structural optimization in drug discovery or material science research, particularly where rigid, planar frameworks are advantageous.
(2E)-3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid structure
2098159-87-4 structure
Product Name:(2E)-3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid
CAS No:2098159-87-4
MF:C15H16N2O2
MW:256.299743652344
CID:5724614
PubChem ID:122240917
Update Time:2025-07-22

(2E)-3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid Chemical and Physical Properties

Names and Identifiers

    • AKOS040814160
    • 2098159-87-4
    • (E)-3-[1-(3-phenylpropyl)pyrazol-4-yl]prop-2-enoic acid
    • F2147-7679
    • (2E)-3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid
    • Inchi: 1S/C15H16N2O2/c18-15(19)9-8-14-11-16-17(12-14)10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12H,4,7,10H2,(H,18,19)/b9-8+
    • InChI Key: CEOSMIFVLIKIQD-CMDGGOBGSA-N
    • SMILES: OC(/C=C/C1C=NN(C=1)CCCC1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 256.121177757g/mol
  • Monoisotopic Mass: 256.121177757g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 311
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 55.1Ų

(2E)-3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid Pricemore >>

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Additional information on (2E)-3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid

Comprehensive Overview of (2E)-3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid (CAS No. 2098159-87-4)

The compound (2E)-3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid (CAS No. 2098159-87-4) is a specialized organic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique structure, featuring a pyrazole ring conjugated with a phenylpropyl group and a prop-2-enoic acid moiety, makes it a promising candidate for various applications. Researchers are particularly interested in its potential as a bioactive scaffold due to its ability to interact with specific enzymatic targets, which could lead to breakthroughs in drug discovery.

In recent years, the demand for novel heterocyclic compounds like (2E)-3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid has surged, driven by advancements in medicinal chemistry and computational drug design. This compound's structural versatility allows for modifications that can enhance its pharmacokinetic properties, such as solubility and bioavailability. As a result, it has become a focal point in studies aimed at developing new therapeutic agents for conditions like inflammation and metabolic disorders.

The synthesis of (2E)-3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid involves multi-step organic reactions, including cross-coupling and condensation techniques. Its CAS No. 2098159-87-4 serves as a unique identifier in chemical databases, facilitating easier access to its physicochemical data and research literature. Scientists often explore its structure-activity relationships (SAR) to optimize its efficacy and minimize potential side effects, a critical step in the drug development pipeline.

Beyond pharmaceuticals, this compound has potential applications in material science, particularly in the development of functional polymers and bio-based materials. Its conjugated double bonds and aromatic systems contribute to its stability and reactivity, making it suitable for innovative material designs. As sustainability becomes a global priority, researchers are investigating its role in green chemistry initiatives, where it could replace less environmentally friendly alternatives.

For those searching for pyrazole derivatives or prop-2-enoic acid analogs, (2E)-3-[1-(3-phenylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid represents a compelling subject of study. Its CAS No. 2098159-87-4 is frequently queried in academic and industrial databases, reflecting its growing relevance. Whether you're a medicinal chemist, a material scientist, or a biotechnologist, understanding this compound's properties and applications can provide valuable insights for your work.

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